VanR is derived from various Streptomyces species, with Streptomyces coelicolor being one of the most studied sources. It belongs to the family of response regulators within the larger superfamily of bacterial regulatory proteins. This classification is based on its structural and functional characteristics, particularly its ability to undergo phosphorylation and interact with DNA to regulate gene expression.
The synthesis of VanR involves recombinant DNA technology, where the gene encoding VanR is cloned into an expression vector and transformed into Escherichia coli. The protein is then expressed and purified using techniques such as immobilized metal-ion affinity chromatography followed by gel filtration.
VanR protein exhibits a complex structure characterized by distinct domains responsible for its function as a response regulator. The crystal structures of both inactive and activated forms have been elucidated, revealing significant conformational changes upon phosphorylation.
VanR undergoes phosphorylation at an aspartate residue, which is crucial for its activation. This reaction typically mimics natural phosphorylation processes but can also be achieved using chemical agents like beryllium fluoride.
The mechanism by which VanR regulates gene expression involves several steps:
Studies have shown that the binding affinity and specificity of VanR for its target promoters are significantly influenced by its phosphorylation state, which alters its interaction dynamics with DNA.
VanR protein has several important applications in scientific research:
VanR is a bacterial response regulator protein central to the two-component systems (TCS) that confer vancomycin resistance. Its structural biology reveals sophisticated mechanisms of signal transduction and transcriptional activation.
VanR features a canonical two-domain architecture:
Table 1: Functional Domains of VanR Protein
Domain | Structural Features | Functional Role |
---|---|---|
N-terminal RD | (β/α)₅ fold; conserved Asp phosphorylation site | Phosphorylation sensor; mediates dimerization and activation |
C-terminal DBD | Winged HTH motif (Helices α8-α10, β-wings) | Binds promoter DNA via major groove recognition; transcriptional activation |
Interdomain Linker | Flexible 10-15 residue peptide | Transmits conformational changes from RD to DBD upon phosphorylation |
The first high-resolution crystal structures of full-length VanR from Streptomyces coelicolor (VanRSc) in both states were resolved at:
These structures represent the first complete view of an OmpR/PhoB-class response regulator in both states, providing a mechanistic blueprint for activation [5].
Phosphorylation at Asp52 triggers a major structural reorganization:
Dimerization is the hallmark of VanR activation and is mediated by the RD:
Table 2: Structural Parameters of VanR Activation States
Parameter | Inactive State | Activated State | Functional Consequence |
---|---|---|---|
Resolution | 2.3 Å | 2.0 Å | High-confidence structural models |
Oligomeric State | Monomer | Dimer/Tetramer | Enables cooperative DNA binding |
Helix α4 Status | Disordered (residues 82–95) | Ordered amphipathic helix | Creates dimer interface |
DBD Orientation | Occluded DNA-binding interface | Open conformation | Exposes DNA-recognition surfaces |
Sedimentation (AUC) | Monomeric (s20,w = 2.8 S) | Dimeric (s20,w = 3.9 S) | Confirms dimerization in solution [7] |
VanR belongs to the OmpR/PhoB family but exhibits distinct activation traits:
These distinctions highlight VanR’s evolutionary adaptation to precisely control antibiotic resistance genes under vancomycin stress.
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